Benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate
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Overview
Description
Benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a benzyl group, a cyanoethyl group, and a phenylpyrazole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the introduction of the cyanoethyl group through a nucleophilic substitution reaction. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanoethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The cyanoethyl group can interact with active sites, while the benzyl and phenylpyrazole moieties provide structural stability and specificity.
Comparison with Similar Compounds
- Benzyl 1-(2-cyanoethyl)-3-methylpyrazole-4-carboxylate
- Benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-5-carboxylate
Comparison:
- Structural Differences: The position and nature of substituents on the pyrazole ring can significantly affect the compound’s reactivity and properties.
- Uniqueness: Benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-12-7-13-23-14-18(19(22-23)17-10-5-2-6-11-17)20(24)25-15-16-8-3-1-4-9-16/h1-6,8-11,14H,7,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMNUDWRJVJIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC=CC=C3)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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